

# Validating the Structure of 1-Phenylethanethiol with NMR Spectroscopy: A Comparative Guide

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## Compound of Interest

Compound Name: 1-Phenylethanethiol

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Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. This guide provides a detailed validation of the structure of **1-phenylethanethiol**, comparing its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data with those of its structural isomers, benzyl mercaptan and 2-phenylethanethiol. The distinct chemical environments of the protons and carbons in these molecules give rise to unique spectral fingerprints, allowing for unambiguous structural assignment.

## Comparison of $^1\text{H}$ and $^{13}\text{C}$ NMR Data

The chemical shift ( $\delta$ ) values in NMR spectroscopy are indicative of the electronic environment surrounding a nucleus. In **1-phenylethanethiol**, the presence of a chiral center and the proximity of the thiol group ( $-\text{SH}$ ) to the phenyl ring significantly influence the chemical shifts of the methine and methyl protons, distinguishing it from its isomers. The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **1-phenylethanethiol** and its comparators in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Compound	Aromatic Protons (m)	-CH <sub>2</sub> - or -CH-	-CH <sub>3</sub> (d) or -SH (t/s)	Thiol Proton (-SH)
1-Phenylethanethiol	7.25-7.40	4.15 (q)	1.68 (d)	1.95 (d)
Benzyl Mercaptan	7.20-7.40	3.70 (d)	-	1.73 (t)
2-Phenylethanethiol	7.15-7.30	2.85 (t), 2.70 (q)	-	1.35 (t)

m = multiplet, q = quartet, d = doublet, t = triplet, s = singlet

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	Aromatic Carbons	-CH <sub>2</sub> - or -CH-	-CH <sub>3</sub>
1-Phenylethanethiol	144.5, 128.5, 127.2, 126.0	40.5	25.5
Benzyl Mercaptan	138.5, 129.0, 128.5, 127.0	28.0	-
2-Phenylethanethiol	141.0, 128.8, 128.5, 126.5	40.0, 26.0	-

## Experimental Protocols

**NMR Sample Preparation:** A 10-20 mg sample of the analyte (**1-phenylethanethiol**, benzyl mercaptan, or 2-phenylethanethiol) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

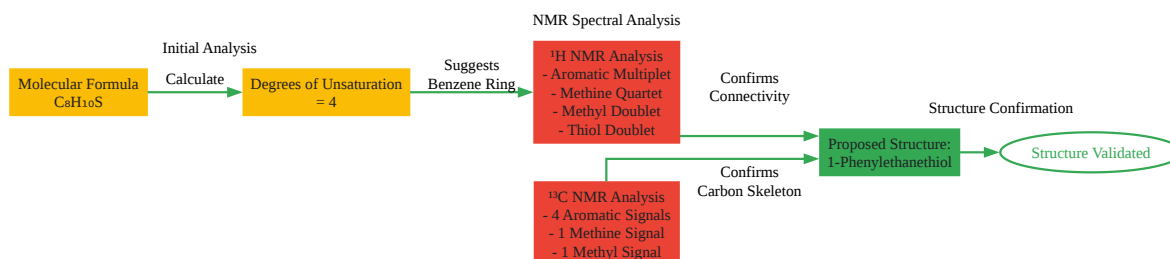
**<sup>1</sup>H NMR Spectroscopy:** Proton NMR spectra were acquired on a 400 MHz spectrometer. Key acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an

acquisition time of 2.0 s. A total of 16 scans were co-added to improve the signal-to-noise ratio.

<sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz for <sup>13</sup>C. A proton-decoupled pulse sequence was used to simplify the spectrum. The spectral width was set to 240 ppm, with a relaxation delay of 2.0 s and an acquisition time of 1.0 s. Typically, 1024 scans were accumulated for each sample.

## Structural Elucidation Workflow

The process of validating the structure of **1-phenylethanethiol** using NMR data follows a logical progression. The initial analysis of the molecular formula provides the degrees of unsaturation, suggesting the presence of a benzene ring. Subsequent analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra allows for the precise assignment of each signal to a specific proton or carbon atom within the molecule, confirming the connectivity and final structure.



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Caption: Workflow for the structural validation of **1-phenylethanethiol** by NMR.

The distinct splitting patterns observed in the  $^1\text{H}$  NMR spectrum are particularly revealing. The methine proton ( $-\text{CH}-$ ) of **1-phenylethanethiol** appears as a quartet due to coupling with the three protons of the adjacent methyl group. Conversely, the methyl protons ( $-\text{CH}_3$ ) appear as a doublet, coupling with the single methine proton. This reciprocal coupling pattern is a hallmark of this specific arrangement and is absent in its isomers. The thiol proton also appears as a doublet, coupling to the methine proton.

In contrast, benzyl mercaptan exhibits a simple doublet for the methylene protons ( $-\text{CH}_2-$ ) coupling to the thiol proton, which in turn is a triplet. 2-Phenylethanethiol shows two distinct triplets for its two methylene groups, characteristic of an ethyl chain. These clear differences in the NMR spectra provide irrefutable evidence for the structure of **1-phenylethanethiol**.

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